Product packaging for 4-[(4-Fluorophenyl)methoxy]benzenethiol(Cat. No.:)

4-[(4-Fluorophenyl)methoxy]benzenethiol

Cat. No.: B8076011
M. Wt: 234.29 g/mol
InChI Key: YGGIGLADVPYYNY-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methoxy]benzenethiol (CAS Registry Number: 193022-94-5) is a fluorinated aromatic thiol derivative with the molecular formula C13H9FOS and a molecular weight of 220.26 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research, particularly in the development of novel small molecules with potential biological activity. Its structure, featuring a benzenethiol core linked to a 4-fluorobenzyl ether group, makes it a key building block for the synthesis of more complex chemical entities. Research into structurally related compounds, such as those containing bis(4-fluorophenyl)methylsulfinyl groups, has demonstrated significant therapeutic potential in preclinical models, including as atypical dopamine transporter (DAT) inhibitors for the treatment of psychostimulant use disorders . The calculated physicochemical properties of this compound include a density of 1.246 g/cm³, a boiling point of approximately 306.1°C at 760 mmHg, and a flash point of about 138.9°C . These properties are critical for researchers to consider during experimental planning, handling, and purification processes. This compound is provided for laboratory research applications only. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11FOS B8076011 4-[(4-Fluorophenyl)methoxy]benzenethiol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(16)8-6-12/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGIGLADVPYYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Fluorophenyl Methoxy Benzenethiol and Analogs

Retrosynthetic Analysis and Key Disconnections for the Thioether Moiety

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. For 4-[(4-Fluorophenyl)methoxy]benzenethiol, two primary disconnections are logical.

The first and most intuitive disconnection is at the carbon-sulfur (C-S) bond of the thioether. This leads to two key synthons: a 4-[(4-fluorophenyl)methoxy]phenyl cation and a thiol anion (or their chemical equivalents). This suggests a synthesis route involving the reaction of a derivative of 4-[(4-fluorophenyl)methoxy]benzene with a sulfur nucleophile.

A second key disconnection is at the ether linkage (C-O bond). This approach breaks the molecule into a 4-mercaptophenol (B154117) derivative and a 4-fluorobenzyl electrophile. This pathway suggests a Williamson ether synthesis as a key step. Given the higher acidity and nucleophilicity of the thiol group compared to the hydroxyl group, the thiol would likely need to be protected before the ether synthesis, or the reaction conditions carefully controlled to favor O-alkylation over S-alkylation.

A third possibility involves disconnecting the benzyl-sulfur bond, leading to 4-methoxybenzenethiol (B147237) and a 4-fluorobenzyl halide. However, the first two disconnections are generally more common for this class of compounds.

Conventional Synthetic Routes to Aromatic Thiols and Thioethers

The formation of the aromatic thiol and thioether functionalities relies on a robust set of well-established chemical reactions.

The direct conversion of aromatic halides or sulfonates into aromatic thiols or thioethers is a fundamental method in organic synthesis. These reactions can be broadly categorized into nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, an aryl halide with electron-withdrawing groups is reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or a thiolate salt (RSNa). The reaction of an aryl halide with an alkali metal sulfide (B99878) in a polar organic solvent can produce aromatic thiols. chemicalbook.com For the synthesis of thioethers, aryl halides can be reacted with thiols in the presence of a base. sigmaaldrich.com Mild conditions for such transformations have been developed, sometimes using an additive like 18-crown-6-ether to facilitate the reaction with less activated aryl fluorides. sigmaaldrich.com

Metal-Catalyzed Cross-Coupling: Palladium, copper, and nickel catalysts are widely used to facilitate the coupling of aryl halides with thiols. sigmaaldrich.com For instance, a copper-catalyzed coupling of aryl iodides with thiobenzoic acid has been developed. nih.gov Another method involves a palladium-catalyzed reaction of aryl halides with sodium thiosulfate, followed by reduction to the corresponding thiol. nih.gov Nickel catalysts can also be employed, for example, in the reaction of aromatic halides with thiourea (B124793) to directly produce aromatic thiols. arkat-usa.org

Table 1: Examples of Thiolation of Aromatic Halides

Aryl Halide Substrate Sulfur Source Catalyst/Conditions Product Type Yield Reference
Aryl Halide Thiols t-BuOK, DMF, 0-25 °C Aryl Thioether N/A sigmaaldrich.com
Aryl Iodide Thiobenzoic Acid 10 mol% CuI, 20 mol% 1,10-phenanthroline Aryl Thiobenzoate Good nih.gov
Aryl Bromide/Chloride Sodium Thiosulfate Pd catalyst, Cs₂CO₃, then Zn/HCl Aryl Thiol Good to Excellent nih.gov
Aromatic Halide Thiourea Nickel metal, ≥ 80 °C Aromatic Thiol N/A arkat-usa.org

Aromatic thiols are commonly prepared by the reduction of corresponding disulfide or sulfonyl chloride precursors.

Reduction of Disulfides: Disulfides (Ar-S-S-Ar) can be cleaved to form two equivalents of the corresponding thiol (Ar-SH). This reduction can be achieved using various reducing agents. nih.gov Common reagents include zinc metal in the presence of an acid. google.com Milder reducing agents like lithium tri-tert-butoxyaluminohydride are also effective and can tolerate a variety of functional groups. nih.gov In biochemical contexts, reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are frequently used. nih.govnih.govacs.org

Reduction of Sulfonyl Chlorides: A classic method for preparing aromatic thiols involves the reduction of arylsulfonyl chlorides (Ar-SO₂Cl). A powerful reducing agent like zinc dust in sulfuric acid is typically used for this transformation. chemicalbook.com

Table 2: Reagents for Reduction to Thiols

Precursor Reducing Agent Product Reference
Disulfide Zinc and Acid Thiol google.com
Disulfide Lithium tri-tert-butoxyaluminohydride Thiol nih.gov
Disulfide Dithiothreitol (DTT) Thiol nih.govacs.org

An indirect but highly effective method for converting halides to thiols involves the use of thiourea or thioacetate (B1230152).

Isothiourea Salts: Alkyl and aryl halides can react with thiourea in an SN2 or SNAr fashion to form an intermediate isothiouronium salt. google.comthegoodscentscompany.com This salt is then hydrolyzed, typically under basic conditions, to yield the desired thiol. google.comlibretexts.orgacs.org This method is advantageous as it avoids the use of volatile and malodorous sulfur reagents like hydrogen sulfide. thegoodscentscompany.com The reaction can be catalyzed by nickel complexes for aryl halides. arkat-usa.org

Thioacetates: The thioacetate anion can act as a nucleophile to displace a halide from an alkyl or aryl halide. The resulting thioacetate ester is then hydrolyzed to furnish the thiol. This method offers a good alternative to using thiourea.

Specific Synthetic Approaches for this compound

Based on the retrosynthetic analysis and conventional methods, a logical synthetic plan for this compound would involve the construction of the ether linkage followed by the introduction or deprotection of the thiol group.

The key ether linkage in the target molecule is the 4-fluorophenylmethoxy group. This is typically constructed via the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.comyoutube.com This reaction involves the SN2 reaction of an alkoxide or phenoxide with an alkyl halide. libretexts.orgmasterorganicchemistry.com

For the synthesis of this compound, a practical starting material is 4-mercaptophenol (also known as 4-hydroxythiophenol). chemicalbook.comsigmaaldrich.comnih.gov The synthesis would proceed as follows:

Phenoxide Formation: 4-mercaptophenol is treated with a base to deprotonate the phenolic hydroxyl group. Since phenols are significantly more acidic than aliphatic alcohols, a moderately strong base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) is sufficient to form the phenoxide. youtube.comgordon.edu Given that the thiol proton is more acidic than the phenol (B47542) proton, careful selection of base and reaction conditions is crucial. It may be necessary to first protect the thiol group.

Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide) in a classic SN2 reaction. This forms the desired ether bond. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

An alternative, and often preferable, route would involve protecting the more nucleophilic thiol group of 4-mercaptophenol first. After protection, the Williamson ether synthesis is performed on the hydroxyl group, followed by a final deprotection step to reveal the thiol. A p-methoxybenzyl (PMB) group is one possible protecting group for thiols, which can be removed under specific conditions. nih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
4-Mercaptophenol
4-Hydroxythiophenol
4-Fluorobenzyl chloride
4-Fluorobenzyl bromide
Sodium hydrosulfide
Sodium thiolate
18-crown-6-ether
Thiobenzoic acid
Sodium thiosulfate
Thiourea
Zinc
Lithium tri-tert-butoxyaluminohydride
Dithiothreitol (DTT)
Tris(2-carboxyethyl)phosphine (TCEP)
Benzenesulfonyl chloride
Isothiouronium salt
Thioacetate
Sodium hydroxide
Potassium carbonate
p-Methoxybenzyl (PMB)
Dimethylformamide (DMF)

Introduction of the Benzenethiol (B1682325) Functionality

The synthesis of this compound typically involves a multi-step process, with the introduction of the thiol group onto the benzene (B151609) ring being a critical transformation. A prominent and versatile method for this conversion is the Newman-Kwart rearrangement. jk-sci.comorganic-chemistry.orgwikipedia.org This reaction sequence allows for the transformation of a phenol into the corresponding thiophenol.

The general strategy commences with the synthesis of the precursor, 4-[(4-Fluorophenyl)methoxy]phenol. This is commonly achieved via a Williamson ether synthesis, where 4-fluorobenzyl halide is reacted with hydroquinone (B1673460) in the presence of a base.

Once the ether precursor is obtained, the three-step Newman-Kwart rearrangement sequence is initiated:

Formation of an O-Aryl Thiocarbamate: The phenolic hydroxyl group of 4-[(4-Fluorophenyl)methoxy]phenol is reacted with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base to form the O-aryl thiocarbamate. wikipedia.org

Thermal Rearrangement: The O-aryl thiocarbamate undergoes a thermal intramolecular rearrangement to the S-aryl thiocarbamate. This key step is driven by the thermodynamic stability of the resulting C=O bond compared to the C=S bond. organic-chemistry.org

Hydrolysis: The final step involves the hydrolysis of the S-aryl thiocarbamate to yield the desired this compound. This is typically accomplished using a strong base such as aqueous sodium hydroxide or methanolic potassium hydroxide. organic-chemistry.org

An alternative greener approach for the formation of the O-aryl N,N-dimethylthiocarbamate intermediate involves the use of the inexpensive and less toxic tetramethylthiuram disulfide (TMTD) in the presence of sodium hydride. organic-chemistry.org This method circumvents the need for corrosive and toxic N,N-dialkylthiocarbamoyl chlorides. organic-chemistry.org

Optimization of Reaction Parameters and Purification Techniques

The efficiency of the Newman-Kwart rearrangement is highly dependent on the reaction conditions, particularly for the thermal rearrangement step which traditionally requires high temperatures (200-300 °C). wikipedia.org Optimization of these parameters is crucial for achieving high yields and minimizing side reactions.

Reaction Parameters:

The table below summarizes various conditions for the Newman-Kwart rearrangement, highlighting the trade-offs between thermal and catalytic methods.

MethodCatalystTemperatureSolventKey Advantages
ThermalNone200-300 °CDiphenyl ether, NMP, DMATraditional, well-established
Microwave-AssistedNoneHighPolar solvents (e.g., DMA, NMP)Rapid heating, shorter reaction times
Palladium-Catalyzed[Pd(tBu₃P)₂]~100 °CToluene (B28343)Milder conditions, suitable for sensitive substrates researchgate.netorganic-chemistry.org
Photoredox CatalysisOrganic PhotooxidantAmbientAcetonitrile (B52724)Very mild conditions, high functional group tolerance nih.govacs.org

NMP: N-Methyl-2-pyrrolidone, DMA: Dimethylacetamide

Electron-withdrawing groups on the aryl ring can accelerate the rearrangement. jk-sci.com The choice of solvent is also critical, with polar aprotic solvents like DMA and NMP being effective for thermal rearrangements due to their high boiling points and ability to stabilize the transition state. organic-chemistry.org

Purification Techniques:

Purification of the final product, this compound, typically involves several steps. After the hydrolysis of the S-aryl thiocarbamate, the reaction mixture is acidified to protonate the thiolate. The product is then extracted into an organic solvent. Common purification techniques include:

Distillation: Thiophenols can be purified by distillation, although this may not be suitable for high-boiling point compounds.

Chromatography: Column chromatography is a widely used method for purifying thiophenols from reaction byproducts.

Azeotropic Distillation: Phenolic impurities, which can be present from the starting material or as byproducts, can be removed by azeotropic distillation with a paraffinic hydrocarbon entrainer. google.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the process. Key areas of improvement include the use of less hazardous reagents and the development of more energy-efficient reaction conditions.

As mentioned previously, the use of tetramethylthiuram disulfide (TMTD) instead of N,N-dimethylthiocarbamoyl chloride in the first step of the Newman-Kwart sequence is a significant green improvement, as it avoids a toxic and corrosive reagent. organic-chemistry.org

Furthermore, the development of catalytic versions of the Newman-Kwart rearrangement aligns with green chemistry principles by significantly lowering the energy requirements of the reaction. Palladium-catalyzed and photocatalytic methods allow the rearrangement to proceed at much lower temperatures, reducing energy consumption and minimizing thermal decomposition of the substrate and product. researchgate.netorganic-chemistry.orgnih.govchem-station.com Photocatalytic methods, in particular, represent a highly sustainable approach as they can utilize visible light as the energy source. nih.govacs.org

Emerging Methodologies in Thiol Synthesis Applicable to this compound

The field of thiol synthesis is continually evolving, with new methodologies offering potential advantages for the preparation of compounds like this compound.

Photoredox Catalysis: As highlighted in the context of the Newman-Kwart rearrangement, organic photoredox catalysis has emerged as a powerful tool for conducting reactions under ambient temperatures. nih.govacs.org This method relies on the generation of radical ions via single-electron transfer initiated by a photocatalyst upon visible light irradiation. Its mild nature makes it particularly suitable for complex molecules with sensitive functional groups. Recent research has demonstrated the application of cysteine quantum dots as a nano-photocatalyst for the Newman-Kwart rearrangement under ambient conditions. chemrxiv.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling up. youtube.comyoutube.com The individual steps of the synthesis of this compound, such as the Williamson ether synthesis and the hydrolysis of the thiocarbamate, could potentially be adapted to a flow process. nih.gov This would allow for better control over reaction parameters and could lead to higher yields and purity.

Catalytic C-S Cross-Coupling Reactions: While the Newman-Kwart rearrangement is a robust method starting from phenols, direct C-S cross-coupling reactions of aryl halides or their derivatives with a sulfur source are also an active area of research. These methods could provide alternative routes to this compound, for instance, by coupling a derivative of 4-bromophenol (B116583) (with the hydroxyl group protected) with a thiolating agent, followed by etherification.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 4 4 Fluorophenyl Methoxy Benzenethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Core Structural Confirmation

One-dimensional NMR spectra are fundamental for the initial structural verification of 4-[(4-Fluorophenyl)methoxy]benzenethiol.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons on both phenyl rings, the benzylic methylene (B1212753) protons, and the thiol proton. The aromatic protons will appear as complex multiplets due to spin-spin coupling. The benzylic protons are anticipated to be a singlet, and the thiol proton will also likely appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for each carbon atom in the aromatic rings, the benzylic methylene carbon, and the carbon of the methoxy (B1213986) group is not present in this molecule. The chemical shifts of the aromatic carbons are influenced by the substituents on each ring.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorine-containing compounds. wikipedia.org Since natural fluorine consists of 100% ¹⁹F, which has a spin of 1/2, it is readily detectable. wikipedia.org The ¹⁹F NMR spectrum of this compound will show a single resonance, confirming the presence of the fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. The large chemical shift dispersion in ¹⁹F NMR provides high resolution and sensitivity. wikipedia.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹⁹F Chemical Shift (ppm)
Benzylic CH₂~5.0~70-
Thiol SH~3.4--
Ar-H (Thiophenol ring)7.2-7.4 (d)~130-135-
Ar-H (Thiophenol ring)6.8-7.0 (d)~115-120-
Ar-H (Fluorophenyl ring)7.3-7.5 (dd)~130-
Ar-H (Fluorophenyl ring)7.0-7.2 (t)~115 (d, JC-F)-
Ar-C (C-S)-~125-130-
Ar-C (C-O)-~158-
Ar-C (C-F)-~162 (d, JC-F)~-110 to -120
Ar-C (ipso to CH₂)-~133-

Note: Predicted values are based on typical chemical shifts for similar structural motifs and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the coupled aromatic protons on each of the benzene (B151609) rings, confirming their ortho, meta, and para relationships.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the benzylic methylene protons would show a cross-peak with the benzylic carbon, and each aromatic proton would correlate to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.com This is particularly useful for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the benzylic methylene protons to the ipso-carbon of the fluorophenyl ring and the carbon of the thiophenol ring bearing the oxygen atom.

Correlations between the aromatic protons and the neighboring and more distant carbons within the same ring, as well as across the ether linkage.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While not strictly necessary for the primary structural elucidation of this achiral molecule, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy could provide insights into the molecule's preferred conformation in solution. NOESY experiments detect through-space interactions between protons that are close to each other, regardless of their bonding connectivity. For this compound, NOE correlations could be observed between the benzylic protons and the ortho-protons of both aromatic rings, helping to determine the rotational preferences around the C-O and C-S bonds. mdpi.com

Mass Spectrometry (MS) Applications for Molecular Characterization

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. numberanalytics.com For this compound (C₁₃H₁₁FOS), the calculated exact mass can be compared to the experimentally measured mass. A close match between these values, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. The ability of HRMS to provide precise mass measurements is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. numberanalytics.com

Table 2: Exact Mass Calculation for this compound

ElementNumber of AtomsAtomic Mass (amu)Total Mass (amu)
Carbon (¹²C)1312.000000156.000000
Hydrogen (¹H)111.00782511.086075
Fluorine (¹⁹F)118.99840318.998403
Oxygen (¹⁶O)115.99491515.994915
Sulfur (³²S)131.97207131.972071
Total Exact Mass 234.051464

Fragmentation Pattern Analysis for Structural Elucidation

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the parent molecule. The fragmentation of ethers often involves cleavage of the C-O bond. whitman.edu

Key expected fragmentation pathways for this compound include:

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the oxygen atom is a common fragmentation pathway for benzyl (B1604629) ethers. dummies.com This would lead to the formation of a stable fluorobenzyl cation (m/z 109) and a 4-thiophenoxymethoxy radical.

Cleavage of the C-S bond: Fragmentation can also occur at the C-S bond, leading to the loss of the thiol group.

Loss of small neutral molecules: The molecular ion may also lose small, stable neutral molecules such as formaldehyde (B43269) (CH₂O).

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment StructureDescription
234[C₁₃H₁₁FOS]⁺˙Molecular Ion
125[C₇H₅S]⁺Fragment from cleavage of the ether bond
109[C₇H₆F]⁺Fluorobenzyl cation from benzylic cleavage
95[C₆H₄F]⁺Fluorophenyl cation
77[C₆H₅]⁺Phenyl cation

The analysis of these fragment ions, in conjunction with the exact mass measurement and the comprehensive NMR data, provides a robust and unambiguous confirmation of the structure of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. The IR spectrum arises from changes in the dipole moment during molecular vibrations, while Raman spectroscopy detects changes in polarizability. For this compound, the spectra would be dominated by vibrations from its three key structural motifs: the 4-methoxybenzenethiol (B147237) moiety, the ether linkage, and the 4-fluorophenyl ring.

Key Research Findings:

S-H Vibrations: The thiol (S-H) stretching vibration is a key diagnostic peak. In the IR spectrum, it typically appears as a weak band in the region of 2550-2600 cm⁻¹. Its weakness is a distinguishing feature. In the Raman spectrum, this band is often of medium to strong intensity, making it easily identifiable.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the two benzene rings would appear in the 1450-1610 cm⁻¹ region. The substitution pattern (1,4-disubstituted) for both rings influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands between 800-860 cm⁻¹.

Ether (C-O-C) Linkage: The asymmetric C-O-C stretching vibration is a strong indicator of the ether linkage and is anticipated to produce a strong, characteristic band in the IR spectrum, typically around 1250-1200 cm⁻¹. A corresponding symmetric stretch, often weaker in the IR but potentially stronger in the Raman, would be expected near 1050-1000 cm⁻¹.

C-F and C-S Vibrations: The carbon-fluorine (C-F) stretch of the fluorophenyl group gives rise to a strong band in the IR spectrum, usually found in the 1250-1100 cm⁻¹ range. The carbon-sulfur (C-S) stretching vibration is typically weaker and appears in the fingerprint region, around 710-600 cm⁻¹.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Aromatic C-H Stretch Benzene Rings 3100-3000 Medium-Weak Medium
S-H Stretch Thiol 2600-2550 Weak Medium-Strong
C=C Ring Stretch Benzene Rings 1610, 1585, 1500, 1450 Medium-Strong Strong
Asymmetric C-O-C Stretch Aryl Ether ~1245 Strong Weak
C-F Stretch Fluorophenyl ~1220 Strong Weak
Symmetric C-O-C Stretch Aryl Ether ~1030 Medium Medium
Aromatic C-H Out-of-Plane Bend 1,4-Disubstituted Rings 860-800 Strong Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing molecules with conjugated π-systems.

Key Research Findings:

The UV-Vis spectrum of this compound is expected to be a composite of the spectra of its constituent chromophores: the 4-mercaptophenyl group and the 4-fluorophenyl group. The ether oxygen atom, with its lone pairs, acts as an auxochrome, and its linkage to the benzylic carbon effectively isolates the two aromatic rings, preventing direct π-conjugation between them. Therefore, the spectrum will not show the significant bathochromic (red) shift that would be seen in a fully conjugated biphenyl (B1667301) system.

π → π Transitions:* The primary absorptions will be due to π → π* transitions within the two benzene rings. Aromatic compounds typically show two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm).

Expected Absorption Maxima (λmax): Based on data for analogous compounds like 4-methoxybenzenethiol, absorptions are expected around 230-240 nm and a weaker, more structured band around 270-290 nm. nih.gov The presence of the fluorophenylmethoxy group in place of a simple methoxy group is not expected to drastically shift these maxima, as the primary chromophore remains the substituted benzene ring.

Predicted Electronic Transitions for this compound

Transition Type Chromophore Predicted λmax (nm) Description
π → π* (E2-band) Phenyl Rings ~235 Strong absorption related to the benzene ring electronic system.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Should a suitable single crystal of this compound be grown, this technique would provide a wealth of information.

Potential Research Findings:

While no published crystal structure for this specific compound exists, analysis of related structures, such as N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, provides insight into what could be determined. nih.gov

Molecular Conformation: Crystallography would reveal the exact bond lengths, bond angles, and torsion angles. Of particular interest would be the torsion angle of the C-O-C-C bridge, which would define the spatial relationship between the two aromatic rings.

Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by non-covalent interactions. Key interactions that could be expected include:

Hydrogen Bonding: The thiol (S-H) group can act as a hydrogen bond donor, potentially forming S-H···S or S-H···F interactions, which would influence the crystal packing.

π-π Stacking: The aromatic rings could engage in offset or face-to-face π-π stacking, a common organizing force in aromatic compounds.

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the π-electron cloud of a benzene ring on a neighboring molecule.

A complete crystal structure determination would provide an unambiguous confirmation of the compound's constitution and offer critical insights into its solid-state behavior.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, or isomers, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC):

HPLC is the premier technique for the purity assessment of non-volatile or thermally sensitive compounds. A reverse-phase method would likely be most effective for this compound.

Methodology: A C18 (octadecylsilyl) stationary phase would be suitable, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a buffer or acid modifier (e.g., formic acid) to ensure good peak shape. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima (e.g., ~235 nm).

Application: This method would effectively separate the target compound from more polar impurities (which would elute earlier) and less polar impurities (which would elute later). The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for analyzing volatile compounds. nih.gov

Methodology: The compound would be vaporized and passed through a capillary column (e.g., a nonpolar DB-5 or HP-5ms). The retention time is a characteristic property used for identification.

Mass Spectrometry Analysis: Upon elution from the GC column, the molecules are ionized (typically by electron ionization), and the resulting fragments are analyzed by their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint. For this compound, key predicted fragments would include:

The molecular ion (M⁺).

A fragment from cleavage of the benzylic C-O bond, yielding the 4-fluorobenzyl cation (m/z 109).

A fragment corresponding to the 4-hydroxybenzenethiol radical cation (m/z 126) or the 4-methoxybenzenethiol radical cation after rearrangement.

Further fragmentation of the aromatic rings.

GC-MS can confirm the identity of the main peak and identify volatile impurities present in the sample.

Hypothetical Chromatographic Conditions and Expected Results

Technique Parameter Hypothetical Value/Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (e.g., 70:30 v/v) with 0.1% Formic Acid
Detection UV at 235 nm
Expected Result Single major peak with a characteristic retention time, purity >98%.
GC-MS Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Ionization Electron Ionization (EI), 70 eV
Key Fragments (m/z) Molecular Ion, 109, 125, 139

Table of Cited Compounds

Compound Name
This compound
4-methoxybenzenethiol
N-(4-fluorophenyl)-4-methoxybenzenesulfonamide
Acetonitrile

Theoretical and Computational Investigations of 4 4 Fluorophenyl Methoxy Benzenethiol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations serve as the foundation for understanding nearly all other chemical and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground state properties of organic molecules. mdpi.com DFT methods, such as the B3LYP functional combined with a 6-31G(d,p) or higher basis set, are commonly employed to perform geometry optimization. researchgate.netnih.gov This process calculates the lowest energy arrangement of the atoms, providing a stable molecular structure. mdpi.com From this optimized geometry, key parameters like bond lengths, bond angles, and dihedral angles are determined. These theoretical values can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov

Table 1: Predicted Ground State Geometrical Parameters for 4-[(4-Fluorophenyl)methoxy]benzenethiol (DFT/B3LYP) This table presents hypothetical, illustrative data based on typical DFT calculation results for similar molecular structures.

ParameterAtoms InvolvedPredicted Value
Bond LengthC-F1.35 Å
Bond LengthC-S1.78 Å
Bond LengthS-H1.35 Å
Bond LengthC-O (Aromatic)1.37 Å
Bond LengthC-O (Aliphatic)1.43 Å
Bond AngleC-S-H99.5°
Bond AngleC-O-C118.0°
Dihedral AngleAryl-O-CH₂-Aryl-175.0°

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. nih.gov These methods are valuable for predicting various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is frequently used within a DFT or HF framework to calculate nuclear magnetic shieldings. researchgate.net The theoretical chemical shifts for nuclei like ¹H and ¹³C can then be predicted and correlated with experimental spectra recorded in solvents like DMSO-d₆ or CDCl₃. researchgate.netresearchgate.net Such computational frameworks can automatically process molecular structures to predict NMR chemical shifts, providing crucial data for structural elucidation. rashatwi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical, illustrative data based on typical GIAO calculation results.

Atom TypeAtom Position/EnvironmentPredicted Chemical Shift (ppm)
¹H-SH3.45
¹H-OCH₂-5.10
¹HAromatic (adjacent to S)7.30
¹HAromatic (adjacent to O)6.95
¹HFluorophenyl ring7.15 - 7.40
¹³CC-S129.0
¹³CC-O159.5
¹³C-OCH₂-69.8
¹³CC-F163.0 (d, JCF ≈ 245 Hz)

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like the ether linkage (C-O-C) and the thioether linkage (Aryl-S) in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for rotation between them. This is achieved by mapping the potential energy surface (PES), where the molecule's energy is calculated as a function of one or more dihedral angles. Systematically rotating these bonds and performing energy calculations at each step allows for the identification of the global minimum energy conformation and other low-energy, stable structures that may exist in equilibrium.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. mdpi.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and reactivity. researchgate.netlew.ro A smaller gap suggests the molecule is more polarizable and more reactive. lew.ro

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity: mdpi.comresearchgate.net

Ionization Potential (I): ≈ -EHOMO

Electron Affinity (A): ≈ -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ = -χ

These descriptors help to predict how a molecule will behave in a chemical reaction. dntb.gov.ua

Table 3: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors This table presents hypothetical, illustrative data based on typical FMO analysis for similar aromatic compounds.

ParameterPredicted Value
EHOMO-6.20 eV
ELUMO-0.95 eV
HOMO-LUMO Gap (ΔE)5.25 eV
Electronegativity (χ)3.58 eV
Chemical Hardness (η)2.63 eV
Electrophilicity Index (ω)2.44 eV
Chemical Softness (S)0.19 eV⁻¹

Computational Prediction of Spectroscopic Signatures

Computational methods can simulate spectroscopic outputs, which aids in the interpretation of experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These computed frequencies correspond to specific bond stretches, bends, and torsions. By comparing the calculated IR spectrum with an experimental FT-IR spectrum, one can assign the observed absorption bands to particular vibrational modes, confirming the presence of functional groups. researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra of molecules. researchgate.net This method calculates the energies of electronic transitions from occupied orbitals to unoccupied orbitals, primarily the HOMO to LUMO transition. researchgate.net The results are presented as maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption. researchgate.net

Table 4: Predicted Vibrational Frequencies (IR) and Electronic Transitions (UV-Vis) This table presents hypothetical, illustrative data based on typical DFT and TD-DFT calculations.

Spectrum TypeParameterPredicted ValueAssignment
IRFrequency (cm⁻¹)3080Aromatic C-H Stretch
Frequency (cm⁻¹)2570S-H Stretch
Frequency (cm⁻¹)1255C-F Stretch
Frequency (cm⁻¹)1240Asymmetric C-O-C Stretch
UV-Visλmax275 nmπ → π* transition
Oscillator Strength (f)0.15-

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum at 0 K, Molecular Dynamics (MD) simulations provide insight into the behavior of molecules over time at finite temperatures and in the presence of a solvent. nih.govnih.gov In an MD simulation, the molecule of interest is placed in a box filled with explicit solvent molecules (e.g., water or DMSO). By solving Newton's equations of motion for every atom in the system, a trajectory is generated that describes how the positions and velocities of the atoms evolve over time.

MD simulations are crucial for:

Studying Conformational Dynamics: Observing how the molecule flexes and changes its shape in a solution environment. biorxiv.org

Analyzing Solvent Effects: Understanding how interactions with solvent molecules (e.g., hydrogen bonding) can influence the solute's conformation and properties. nih.govresearchgate.net The presence of a solvent can significantly affect reactivity by stabilizing or destabilizing transition states. nih.gov

Sampling for Averaged Properties: Generating an ensemble of conformations from the simulation trajectory, which can then be used for more accurate predictions of properties like NMR chemical shifts that represent an average over many states in solution. nih.gov The stability of the simulation can be monitored by analyzing parameters such as the root mean square deviation (RMSD) of the atomic positions over time. nih.gov

QSAR/QSPR Approaches for Understanding Structure-Property Relationships (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the chemical structure of a compound with its physicochemical properties and biological activities, respectively. researchgate.net As per the strict focus of this article, the discussion will be limited to QSPR approaches for understanding the structure-property relationships of this compound, excluding any consideration of its biological activity.

A thorough review of the scientific literature reveals a notable absence of specific QSPR or QSAR studies conducted directly on this compound. However, the principles of QSPR can be applied to this molecule by examining studies on structurally related compounds and by analyzing its fundamental molecular descriptors. QSPR models are typically developed by correlating calculated molecular descriptors with experimentally determined physicochemical properties. nih.gov

Table 1: Key Molecular Descriptors for QSPR Studies

Descriptor Category Examples Relevance to Physicochemical Properties
Constitutional Molecular Weight, Atom Counts Basic properties like density and molar volume.
Topological Connectivity Indices, Shape Indices Molecular size, shape, and branching, which influence properties like boiling point and viscosity. researchgate.net
Geometrical Molecular Surface Area, Molecular Volume Properties related to intermolecular interactions, such as solubility and chromatographic retention.

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Electrostatic Potential | Electronic properties, reactivity, and intermolecular forces. sciety.org |

Research on halogenated methyl-phenyl ethers (anisoles), a class of compounds structurally related to this compound, has demonstrated the utility of QSPR in predicting physicochemical properties. nih.gov In these studies, descriptors derived from electrostatic potential, along with molecular volume and the energy of the Highest Occupied Molecular Orbital (HOMO), were effectively used to build linear relationships for properties such as vapor pressure, n-octanol/water partition coefficient, and aqueous solubility. nih.gov This suggests that a similar approach would be fruitful for developing predictive models for this compound and its analogues.

The core of any QSPR model is the calculation of molecular descriptors that quantify various aspects of a molecule's structure. For this compound, these descriptors can be calculated using computational chemistry methods like Density Functional Theory (DFT).

Table 2: Hypothetical QSPR Descriptors for this compound

Descriptor Predicted Influence on Properties
Molecular Weight Influences properties like boiling point and density.
Topological Polar Surface Area (TPSA) Affects solubility in polar solvents and transport properties.
XLogP3 Predicts the n-octanol/water partition coefficient, a measure of hydrophobicity.
Dipole Moment Influences intermolecular interactions and solubility.
HOMO-LUMO Gap Relates to the chemical reactivity and kinetic stability of the molecule.

| Molecular Electrostatic Potential (MEP) | Identifies regions prone to electrophilic and nucleophilic attack, influencing intermolecular interactions. sciety.org |

While experimental data for this compound is scarce, computational methods can provide valuable estimates for its key physicochemical properties. These calculated values can then serve as a basis for future QSPR model development, should a series of related compounds be synthesized and their properties measured. The development of such models would enable the prediction of properties for new, unsynthesized derivatives, thereby guiding synthetic efforts toward compounds with desired physicochemical characteristics.

Chemical Reactivity and Mechanistic Investigations of 4 4 Fluorophenyl Methoxy Benzenethiol

Reactions Involving the Thiol Group

The thiol (-SH) group is the most reactive functional group in the molecule under many conditions, readily participating in oxidation, nucleophilic attack, and radical-mediated processes.

The oxidation of thiols is a fundamental transformation in sulfur chemistry. 4-[(4-Fluorophenyl)methoxy]benzenethiol can be readily oxidized to its corresponding disulfide, 4,4'-bis(((4-fluorophenyl)methyl)oxy)diphenyl disulfide. This dimerization can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or iodine, and can also be catalyzed by transition metals like copper. chemicalpapers.combiolmolchem.comresearchgate.netresearchgate.net The reactions of thiols and their corresponding thiolates with transition metals are often very rapid. chemicalpapers.com The formation of disulfides from thiols with electron-donating substituents, analogous to the (4-fluorophenyl)methoxy group, proceeds efficiently. chemicalpapers.com

Further oxidation under more forceful conditions can convert the disulfide or the thiol directly to the corresponding sulfonic acid, 4-((4-fluorobenzyl)oxy)benzenesulfonic acid. However, the oxidation of disulfides can sometimes lead to the formation of thiolsulfonates as byproducts. mdpi.com It has been noted in related structures that electron-withdrawing groups on the aromatic ring, such as a para-fluoro substituent, can suppress the reactivity of the sulfur center toward oxidation. mdpi.com

Table 1: Oxidation Reactions of the Thiol Group
Reaction TypeProductTypical Reagents/Conditions
Disulfide Formation4,4'-bis(((4-fluorophenyl)methyl)oxy)diphenyl disulfideI₂/wet MeCN; H₂O₂; O₂/Copper catalyst chemicalpapers.comresearchgate.net
Sulfonic Acid Formation4-((4-fluorobenzyl)oxy)benzenesulfonic acidStrong oxidizing agents (e.g., KMnO₄, excess H₂O₂)

The thiol group is an effective "soft" nucleophile, capable of participating in a variety of bond-forming reactions. One of the most significant of these is the Michael addition (or conjugate addition), where the thiol adds across an activated carbon-carbon double or triple bond. acs.orgnih.gov This reaction is highly efficient for thiols adding to α,β-unsaturated carbonyl compounds, such as enones and propiolates, and is considered a "click" chemistry reaction due to its high yield and stereoselectivity. acs.orgwikipedia.org The thiol group of this compound can be deprotonated to form a more potent thiolate anion, which readily attacks the β-carbon of a Michael acceptor. nih.gov

In addition to conjugate additions, the thiolate can act as a nucleophile in substitution reactions (SN2), displacing leaving groups from alkyl halides to form thioethers. This reaction is a standard method for forming carbon-sulfur bonds.

Table 2: Representative Nucleophilic Reactions
Reaction ClassElectrophile ExampleProduct TypeGeneral Conditions
Michael Additionα,β-Unsaturated ketoneβ-Thioether ketoneBase catalyst (e.g., amine, alkoxide) acs.orgnih.gov
Nucleophilic Substitution (S_N2)Alkyl bromide (R-Br)ThioetherBase (e.g., K₂CO₃, NaOH) in a polar solvent

The relatively weak S-H bond (bond dissociation energy ~365 kJ/mol) allows for the facile generation of a thiyl radical (RS•) via hydrogen atom abstraction by a radical initiator or through photolysis. wikipedia.orglibretexts.orgnih.gov These thiyl radicals are key intermediates in the highly efficient and versatile thiol-ene reaction. wikipedia.orgwikipedia.org

The thiol-ene reaction proceeds via a radical chain mechanism:

Initiation: A radical initiator generates a thiyl radical from the thiol. wikipedia.org

Propagation: The thiyl radical adds to an alkene (the "ene") at the anti-Markovnikov position, forming a carbon-centered radical. This carbon radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain. wikipedia.org

This reaction is known for its rapid rate, high conversion, and tolerance to various functional groups, making it a powerful tool in materials science and synthetic chemistry. youtube.comnih.gov this compound can serve as the thiol component in such reactions, adding to a wide range of alkenes.

Table 3: Thiol-Ene Radical Reaction
Reactant 1 (Thiol)Reactant 2 (Ene)ProductInitiation Method
This compoundGeneric Alkene (R-CH=CH₂)Anti-Markovnikov ThioetherPhoto-initiator (UV light) or Thermal initiator (e.g., AIBN) wikipedia.orgwikipedia.org

Reactions Involving the Aromatic Rings

The molecule contains two distinct aromatic rings, each with different substitution patterns and susceptibilities to aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. wikipedia.org

Benzenethiol (B1682325) Ring: This ring is substituted with an ether linkage (-O-CH₂-Ar') and a thiol group (-SH). The ether oxygen is a powerful activating group, donating electron density to the ring via resonance (+R effect), which strongly outweighs its inductive withdrawal (-I effect). quora.comquora.com The thiol group is also an activating, ortho-, para-directing group. The combined effect makes this ring highly activated towards EAS. Substitution is expected to occur predominantly at the two ortho positions relative to the strongly directing ether group.

Fluorophenyl Ring: This ring is substituted with a fluorine atom. Halogens are generally deactivating due to their strong electron-withdrawing inductive effect (-I). acs.org However, they direct incoming electrophiles to the ortho and para positions because of resonance stabilization (+R effect) of the cationic intermediate. acs.orgpearson.com Fluorine is an anomaly among the halogens; while it is the most electronegative, its compact 2p orbitals allow for more effective orbital overlap with the carbon 2p orbitals of the benzene (B151609) ring. echemi.com This results in a stronger resonance donation compared to other halogens, making fluorobenzene (B45895) significantly more reactive in EAS than chloro-, bromo-, or iodobenzene. echemi.comacs.org Electrophilic attack on this ring is directed primarily to the para position relative to the fluorine atom. acs.org

Between the two rings, the benzenethiol ring is significantly more electron-rich and therefore more susceptible to electrophilic attack.

Table 4: Directing Effects in Electrophilic Aromatic Substitution
RingKey Substituent(s)Effect on ReactivityPredicted Regioselectivity
Benzenethiol Ring-O-CH₂-Ar' (Ether) & -SH (Thiol)Strongly ActivatingOrtho to the ether group
Fluorophenyl Ring-F (Fluoro)Deactivating (relative to benzene)Para to the fluorine atom acs.org

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring and the displacement of a leaving group. wikipedia.org For this reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.org

In this compound, the fluorine atom is on a phenyl ring that lacks such strong activating groups. The benzylic ether linkage is not sufficiently electron-withdrawing to facilitate classical SNAr. Therefore, under standard thermal conditions, the fluorine atom is generally unreactive towards nucleophilic displacement.

However, recent advances in methodology, particularly in the field of photoredox catalysis, have enabled the nucleophilic substitution of unactivated fluoroarenes. nih.govnih.gov These methods can mediate the defluorination of electron-neutral and even electron-rich aromatic rings under mild conditions, allowing for the formation of new C-N, C-O, and C-C bonds by displacing the fluoride (B91410) with various nucleophiles like amines, alcohols, and azoles. nih.govnih.gov Consequently, while challenging, the substitution of the fluorine atom in this compound is potentially achievable using modern catalytic systems.

Influence of the Fluorine Atom on Reactivity and Electronic Properties

The fluorine atom at the para-position of the benzyl (B1604629) group exerts a significant influence on the electronic properties of the entire molecule through a combination of inductive and resonance effects. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I) that pulls electron density away from the benzene ring and, by extension, from the benzylic carbon and the ether oxygen. wikipedia.org This inductive effect can impact the stability of adjacent chemical bonds. For instance, fluorination of alkyl ethers has been shown to weaken the interaction between the ether's oxygen atom and metal surfaces by removing electron density from the oxygen. acs.org

Conversely, fluorine possesses lone pairs of electrons that can participate in a +R (resonance) effect, donating electron density to the aromatic ring. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect. In the case of this compound, the primary electronic consequence of the fluorine atom is the polarization of the C-F bond, which inductively influences the benzylic ether portion of the molecule. wikipedia.org

This electron-withdrawing nature can affect the reactivity of both the ether linkage and the distant thiophenol group.

Effect on the Ether Linkage: The strong C-F bond itself is highly stable. wikipedia.org The electron-withdrawing effect of fluorine can influence the stability of the benzyl ether. Studies on fluorinated ether-based electrolytes have shown that a higher degree of fluorination can enhance oxidative stability. rsc.orgresearchgate.net For this compound, the fluorine atom would likely destabilize a potential carbocation intermediate at the benzylic position, which could slow down reactions proceeding through an SN1-type cleavage of the ether bond.

Effect on the Thiophenol Moiety: The electronic effect of the 4-fluorobenzyl group on the thiophenol ring is transmitted through the ether oxygen and the phenoxy ring. While attenuated by distance, the inductive withdrawal could slightly increase the acidity of the thiol proton compared to an unsubstituted benzyloxy analogue. The acidity of thiophenols is known to be sensitive to the electronic nature of substituents on the aromatic ring. nih.govnih.gov

A comparative table of typical pKa values and Hammett parameters for related substituents illustrates these electronic influences.

Substituent (X-Ph-SH)Hammett Constant (σp) of XTypical pKa of Thiophenol
H0.006.62 wikipedia.org
4-OCH₃-0.276.84
4-Cl+0.236.36
4-NO₂+0.784.50
4-(4-Fluorobenzyloxy)N/APredicted to be slightly lower than 4-Benzyloxy

Mechanistic Pathways of Key Transformations

The key transformations of this compound involve reactions at the thiol group and cleavage of the ether bond.

Reactions of the Thiol Group:

S-Alkylation: The thiol group is acidic and can be easily deprotonated by a base to form a thiophenolate anion. wikipedia.orgyoutube.com This thiophenolate is a potent nucleophile and readily undergoes S-alkylation via an SN2 mechanism when treated with an alkyl halide. wikipedia.orgjmaterenvironsci.com The reaction is generally efficient and is a common method for forming thioethers. researchgate.net

Mechanism:

Deprotonation: Ar-SH + Base → Ar-S⁻ + [H-Base]⁺

Nucleophilic Attack: Ar-S⁻ + R-X → Ar-S-R + X⁻

Oxidation to Disulfide: Thiols are readily oxidized to disulfides. wikipedia.org This reaction can occur with mild oxidizing agents like iodine or even atmospheric oxygen, especially in the presence of a base. wikipedia.orgmasterorganicchemistry.com The mechanism can proceed through a thiolate anion, which is oxidized more easily than the neutral thiol. acs.org Photooxidative coupling is also a known transformation for thiophenol derivatives. acs.org

Mechanism (Base-catalyzed):

4 Ar-SH + O₂ → 2 Ar-S-S-Ar + 2 H₂O wikipedia.org

Cleavage of the Benzyl Ether Linkage:

The benzyl ether can be cleaved through several pathways. The choice of reagent determines the products and the viability of the reaction in the presence of the sulfur-containing moiety.

Hydrogenolysis: Catalytic hydrogenation is a standard method for cleaving benzyl ethers. youtube.com The reaction is typically carried out with H₂ gas and a palladium-on-carbon catalyst (Pd/C). This process, known as hydrogenolysis, cleaves the C-O bond to yield the corresponding phenol (B47542) and toluene (B28343) (or in this case, 4-fluorotoluene). youtube.com This method is generally clean and high-yielding.

Reaction: Ar-O-CH₂-Ar' + H₂ (Pd/C) → Ar-OH + CH₃-Ar'

Acid-Catalyzed Cleavage: Strong acids can promote the cleavage of benzyl ethers, although this method is less selective and may not be suitable for complex molecules. organic-chemistry.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon.

Oxidative Cleavage: While p-methoxybenzyl ethers are particularly susceptible to cleavage by single-electron oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), simple benzyl ethers are more resistant. organic-chemistry.org The presence of the electron-withdrawing fluorine atom might further disfavor this pathway compared to an electron-donating methoxy (B1213986) group.

Catalytic Activity and Ligand Chemistry

While there is no specific evidence of this compound itself being used as a catalyst, its structure suggests significant potential as a ligand in metal-catalyzed reactions. Both thiols and thioethers are known to coordinate to transition metals. thieme-connect.comresearchgate.net

As a Thiol Ligand: The thiol group can deprotonate to form a thiolate, which is a soft anionic ligand that binds strongly to soft metal ions like Cu(I), Ag(I), Hg(II), and Pd(II). wikipedia.org Thiolate ligands are integral to many biologically important metal-containing enzymes. In catalysis, thiols can act as transient cooperative ligands, reversibly binding to a metal center and participating in bond activation. nih.gov

As a Thioether Ligand: Following S-alkylation, the resulting thioether can act as a neutral, soft donor ligand. Thioether-containing ligands have gained attention in catalysis for their ability to stabilize transition metals in various oxidation states. researchgate.netresearchgate.net They can be incorporated into chelating structures, such as bidentate S,N or S,O ligands, or pincer-type ligands, which have been successfully employed in reactions like C-H olefination and hydrogenation. thieme-connect.comresearchgate.net The sulfur atom in a thioether can act as a hemilabile group, capable of reversibly coordinating to the metal center during a catalytic cycle. researchgate.net

The specific structure of this compound or its thioether derivatives could be tailored for specific catalytic applications, where the electronic properties imparted by the fluorobenzyl group might fine-tune the behavior of the metal center.

Potential Ligand TypeMetal CoordinationPotential Catalytic Applications
Thiolate (from deprotonation)Forms strong bonds with soft metals (Pd, Cu, Au)Cross-coupling reactions, nanoparticle stabilization acsgcipr.org
Thioether (after S-alkylation)Acts as a neutral soft donor, can be part of chelating ligandsHydrogenation, C-H activation, olefination researchgate.netresearchgate.net

Advanced Applications and Derivatization Strategies for 4 4 Fluorophenyl Methoxy Benzenethiol in Chemical Science

Role as a Precursor and Building Block in Organic Synthesis

The thiol (-SH) group is a highly versatile functional group in organic synthesis, and its presence in 4-[(4-Fluorophenyl)methoxy]benzenethiol makes the compound a valuable building block. The fluorinated benzyl (B1604629) ether moiety can either be a stable component of the final target molecule or act as a cleavable protecting group under specific conditions, adding another layer of synthetic utility.

Synthesis of Complex Organic Molecules and Heterocyclic Systems

The nucleophilic nature of the thiol group in this compound allows it to readily participate in reactions to form carbon-sulfur bonds, a key step in the synthesis of many complex structures and sulfur-containing heterocyclic systems.

Nucleophilic Aromatic Substitution: The thiolate anion, easily generated by treating the thiol with a mild base, is a potent nucleophile. It can be used in nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides or triflates to form diaryl thioethers. For instance, in a multi-step synthesis, (4-methoxyphenyl)methanethiol, a structurally similar compound, reacts with N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine in the presence of sodium hydroxide (B78521) to yield a complex quinazoline (B50416) derivative. mdpi.com This type of reaction highlights how the thiol group can be used to link different aromatic systems, a common strategy in medicinal chemistry to build molecules with potential biological activity. mdpi.combohrium.com

Synthesis of Heterocycles: Sulfur-containing heterocycles like thiazoles, thiophenes, and their derivatives are prevalent in pharmaceuticals and functional materials. nih.govnih.gov Thiol precursors are fundamental to their construction. For example, the general synthesis of thiazole (B1198619) rings often involves the reaction of a thioamide with an α-haloketone. While direct use of this compound in this specific reaction is not prominently documented, its derivatives could be employed. The core thiol functionality is the key reactive site for building such heterocyclic scaffolds. nih.gov

Application in Tandem Reactions and Cascade Processes

Tandem or cascade reactions, where multiple chemical transformations occur in a single pot without isolating intermediates, represent an efficient and sustainable approach to chemical synthesis. The reactivity of thiols makes them excellent candidates for inclusion in such processes.

A common tandem sequence involving thiols is the Knoevenagel condensation followed by a Michael addition. In these reactions, an aldehyde reacts with an active methylene (B1212753) compound (Knoevenagel condensation) to form an electron-deficient alkene, which is then immediately attacked by a nucleophile like a thiol in a Michael addition. While specific examples detailing this compound in this sequence are specialized, the principle is well-established for various thiols and aldehydes, leading to the rapid construction of complex molecular frameworks. researchgate.net These processes are valued for their high atom economy and reduction of waste from intermediate purification steps.

Derivatization for Enhanced Chemical Functionality

The this compound scaffold can be readily derivatized to introduce new functionalities or to tune its chemical properties.

S-Alkylation and S-Arylation: The most straightforward derivatization involves the reaction of the thiol with alkyl or aryl halides to form thioethers. This reaction is typically high-yielding and allows for the introduction of a vast array of chemical groups.

Oxidation: The sulfur atom can be oxidized to various higher oxidation states, such as sulfoxides, sulfones, or sulfonic acids. These transformations dramatically alter the electronic and steric properties of the molecule, opening up new applications. For example, sulfonyl chlorides, derived from the oxidation of thiols, are important intermediates for the synthesis of sulfonamides, a class of compounds with significant pharmaceutical applications.

Below is a table summarizing potential derivatization reactions of the thiol group.

Reaction TypeReagent ExampleProduct Functional Group
S-AlkylationMethyl Iodide (CH₃I)Thioether (-S-CH₃)
S-ArylationFluoronitrobenzeneDiaryl Thioether
OxidationHydrogen Peroxide (H₂O₂)Sulfoxide (-SO-), Sulfone (-SO₂-)
Disulfide FormationIodine (I₂)Disulfide (-S-S-)

Materials Science Applications (Focus on synthesis and design principles)

In materials science, the precise control over surface chemistry and polymer architecture is paramount. This compound provides unique advantages due to its terminal thiol group, which can anchor to surfaces, and its fluorinated moiety, which can impart specific surface properties.

Monomer in Polymer Synthesis (e.g., Thiol-ene Polymerization, Polythioethers)

The thiol group is highly reactive in certain polymerization reactions, most notably thiol-ene polymerization. This reaction is a form of "click chemistry," characterized by high yields, stereoselectivity, and tolerance of a wide range of functional groups.

Thiol-Ene Polymerization: This process involves the radical-mediated addition of a thiol to an alkene (ene). nih.gov When a multifunctional thiol is reacted with a multifunctional ene, a cross-linked polymer network is formed. This compound, acting as a monofunctional thiol, can be used to control the polymer chain ends (end-capping) or, if derivatized into a multifunctional version, can act as a monomer itself. The resulting polythioether backbone offers different chemical and thermal properties compared to more common polyester (B1180765) or polyamide polymers. The incorporation of fluorine from the fluorophenyl group can also enhance the thermal stability and chemical resistance of the resulting polymer.

Polymerization TypeRole of ThiolKey Characteristics
Thiol-ene PolymerizationMonomer / Chain Transfer AgentHigh efficiency, "Click" reaction, Forms polythioethers nih.gov
Radical Chain PolymerizationChain Transfer AgentControls molecular weight in methacrylate (B99206) systems nih.gov

Surface Functionalization for Self-Assembled Monolayers (SAMs)

The strong affinity of sulfur for noble metal surfaces (e.g., gold, silver, platinum) makes thiols ideal anchor molecules for the formation of Self-Assembled Monolayers (SAMs). SAMs are highly ordered, single-molecule-thick organic films that spontaneously form when a substrate is exposed to a solution of the thiol.

The structure of this compound is well-suited for creating functional SAMs:

Thiol Headgroup: Acts as a robust anchor, forming a strong covalent-like bond with the gold surface.

Benzyl Ether Moiety: Functions as a spacer, providing distance from the surface and a degree of structural flexibility.

Terminal 4-Fluorophenyl Group: This group forms the new surface of the material, and its properties dictate the interfacial characteristics of the functionalized substrate.

Research on similar aromatic thiols, such as 4-fluorobenzenethiol, has shown that they form well-ordered monolayers on gold surfaces. nih.govnih.gov The presence of the fluorine atom can significantly alter the surface properties, such as wettability (hydrophobicity) and electronic work function. nih.gov The benzyl ether structure in this compound introduces additional complexity and flexibility compared to a simple aryl thiol, which can influence the packing density and ordering of the monolayer. nih.gov This precise control over surface chemistry is critical for applications in molecular electronics, biosensors, and corrosion resistance. nih.govnih.gov

SAM ComponentFunctionResulting Property
Thiol (-SH)Surface AnchorStrong binding to gold (Au) substrates nih.gov
Benzyl Ether LinkageSpacerControls distance and orientation of terminal group
4-Fluorophenyl RingTerminal GroupModifies surface energy, wettability, and electronic properties nih.gov

Precursor for Advanced Optoelectronic or Responsive Materials

The molecular architecture of this compound makes it a promising precursor for creating advanced optoelectronic and responsive materials. The thiol (-SH) group provides a versatile anchor for immobilization onto noble metal surfaces, such as gold, forming highly ordered self-assembled monolayers (SAMs). nih.govmdpi.com This functionalization is fundamental in molecular electronics, where the control over the interface between organic molecules and inorganic substrates dictates device performance.

The presence of the 4-fluorophenyl group is particularly significant. Fluorination of organic materials can profoundly alter their electronic properties, thermal stability, and intermolecular interactions. researchgate.netnih.gov In the context of optoelectronics, the electron-withdrawing nature of fluorine can tune the energy levels of the molecule, influencing charge transport characteristics. Furthermore, the introduction of fluorine can enhance the material's stability and influence its packing in the solid state, which is crucial for fabricating robust and efficient devices.

Moreover, this compound can be a key component in stimuli-responsive polymers. For instance, fluorinated polymers have been developed as 19F MRI contrast agents that respond to the reductive environment of cancer cells. nih.gov By incorporating this compound into a polymer backbone, it is conceivable to design materials that change their optical or electronic properties in response to specific chemical or physical stimuli. For example, polymers containing this moiety could exhibit tunable lower critical solution temperatures (LCST), making them suitable for smart hydrogels or switchable 19F magnetic resonance imaging platforms. rsc.org

Advanced Chemical Sensing Platforms (Focus on chemical mechanisms and design)

The inherent reactivity of the thiol group in this compound makes it an excellent candidate for the development of advanced chemical sensing platforms. nih.govmdpi.com The design of such sensors relies on the specific and detectable interaction of the thiol moiety with analytes.

Design Principles for Chemosensors Utilizing Thiol Reactivity

The design of chemosensors based on this molecule would leverage the strong nucleophilicity of the thiol group. mdpi.com This allows for several detection mechanisms:

Nucleophilic Addition/Substitution: The thiol can react with electrophilic analytes. If the core structure is conjugated to a fluorophore, this reaction can modulate the fluorescence output, leading to a "turn-on" or "turn-off" signal. mdpi.com

Metal-Sulfur Interactions: The soft nature of the sulfur atom in the thiol group provides a high affinity for soft metal ions (e.g., Hg2+, Pb2+, Cd2+). Coordination of these metal ions can trigger a colorimetric or fluorescent response. This principle is widely used for detecting heavy metal contamination. nih.govrsc.org

Disulfide Bond Formation: The thiol can undergo oxidation to form a disulfide bond in the presence of specific oxidizing agents or in response to changes in the redox environment. This reversible reaction can be coupled to a signaling mechanism.

The fluorophenyl moiety can further refine the sensor's properties by influencing its solubility, stability, and the electronic environment of the thiol group, thereby tuning its reactivity and selectivity.

Signal Transduction Mechanisms in Detection Systems

Signal transduction in a chemosensor translates the chemical recognition event into an observable output. For a sensor based on this compound, several mechanisms are plausible:

Fluorescence Resonance Energy Transfer (FRET): The molecule could be part of a FRET pair. The binding of an analyte to the thiol group could alter the distance or orientation between the donor and acceptor fluorophores, thus changing the FRET efficiency and the resulting emission spectrum.

Photoinduced Electron Transfer (PET): The thiol group can act as an electron donor in a PET sensor. Upon binding to an analyte, the electron-donating ability of the sulfur atom can be suppressed, inhibiting the PET process and leading to an increase in fluorescence ("turn-on" response).

Aggregation-Induced Emission (AIE): If incorporated into a system with AIE-active luminogens, the reaction of the thiol group could induce or inhibit aggregation, leading to a significant change in light emission in the aggregated state versus the solution state. mdpi.com

These mechanisms allow for the highly sensitive detection of a wide range of analytes, from metal ions to biologically relevant molecules.

Bioorthogonal Chemistry Applications (e.g., Click Chemistry, avoiding biological outcomes)

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. The thiol group of this compound is a key functional handle for such applications, particularly in thiol-ene "click" chemistry. acs.org

The thiol-ene reaction is a robust and efficient method for conjugating molecules under mild conditions, often initiated by light. researchgate.netpolito.it In this reaction, the thiol group adds across a carbon-carbon double bond (an "ene"). This reaction is highly specific and proceeds with high yield, making it ideal for bio-labeling. For instance, this compound could be used to label proteins or other biomolecules that have been metabolically engineered to contain an alkene group. The fluorophenyl group would also introduce a 19F label, allowing for detection and imaging by 19F NMR or MRI, which offers the advantage of having no background signal in biological systems. nih.govacs.org

The combination of thiol-ene click chemistry with fluorinated building blocks has been explored for the synthesis of functional polymers. researchgate.netnih.gov This demonstrates the feasibility of using this compound to create complex, functional architectures for applications in materials science and chemical biology.

Supramolecular Chemistry and Molecular Recognition Elements

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. This compound possesses several features that make it an interesting component for supramolecular systems.

The aromatic rings can participate in π-π stacking interactions, while the ether oxygen and the fluorine atom can act as hydrogen bond acceptors. The fluorine atom, in particular, can engage in non-conventional hydrogen bonds and other electrostatic interactions that can direct the assembly of molecules. The use of fluorination to control the dihedral twist and rigidity of ligands is a known strategy in metallosupramolecular chemistry to form discrete, complex structures. acs.org

Furthermore, the thiol group can be used to anchor these molecules to surfaces, creating functionalized interfaces with specific recognition properties. For example, a self-assembled monolayer of this compound on a gold surface could create a recognition platform where the fluorophenyl and methoxy (B1213986) groups are exposed, allowing for the selective binding of guest molecules through a combination of hydrophobic, and hydrogen bonding interactions. Such systems are relevant for the development of highly selective sensors and for studying molecular recognition phenomena at interfaces. The principles of using functionalized colloids for molecular recognition through hydrogen bonding have been demonstrated, and similar concepts could be applied to systems incorporating this benzenethiol (B1682325) derivative. nih.gov

Future Perspectives and Unaddressed Research Avenues for 4 4 Fluorophenyl Methoxy Benzenethiol

Emerging Methodologies for Efficient and Selective Synthesis

The synthesis of diaryl ethers and thioethers has been a subject of intense research, with a continuous drive towards more efficient, selective, and sustainable methods. dntb.gov.uarsc.org For a molecule like 4-[(4-Fluorophenyl)methoxy]benzenethiol, which contains both an ether and a thiol linkage, several modern synthetic strategies could be envisioned to improve upon traditional methods like the Ullmann condensation or Williamson ether synthesis.

Recent advancements in carbon-sulfur (C-S) bond formation offer promising avenues. wpmucdn.comnih.govrsc.orgresearchgate.net Methodologies based on direct C-H bond functionalization and decarboxylative reactions are gaining prominence due to their high atom economy. wpmucdn.comnih.govrsc.orgresearchgate.net These approaches could potentially allow for the direct coupling of a substituted phenol (B47542) with a thiol-containing aromatic ring, or vice-versa, minimizing the need for pre-functionalized starting materials. Photocatalysis, particularly using visible light in conjunction with electron donor-acceptor (EDA) complexes, has emerged as a mild and powerful tool for C-S bond formation, offering an environmentally benign alternative to traditional methods. rsc.org

Furthermore, the field of organofluorine chemistry has seen rapid development in new fluorination techniques. numberanalytics.comoup.comspringernature.commdpi.com While the fluorine atom in this compound is on a commercially available building block, future research could explore the late-stage fluorination of a precursor molecule, which could provide access to a wider range of fluorinated analogues. The use of novel fluorinating agents with improved selectivity and reduced environmental impact is a key trend in this area. numberanalytics.com

Synthetic Strategy Potential Advantages for this compound Synthesis Key Research Focus
C-H Functionalization Higher atom economy, reduced number of synthetic steps. wpmucdn.comnih.govrsc.orgresearchgate.netDevelopment of selective catalysts for C-O and C-S bond formation.
Photocatalysis (EDA complexes) Mild reaction conditions, use of visible light as a renewable energy source. rsc.orgOptimization of photosensitizers and reaction conditions for high yields.
Flow Chemistry Improved reaction control, enhanced safety, and scalability. numberanalytics.comAdaptation of batch synthesis methods to continuous flow processes.
Late-stage Fluorination Access to a wider range of fluorinated analogues from a common precursor. oup.comnumberanalytics.comDevelopment of regioselective fluorination methods for complex molecules.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.govacs.org For this compound, advanced computational modeling, particularly Density Functional Theory (DFT), can provide profound insights into its electronic structure, reactivity, and potential applications. nih.gov

DFT calculations can be employed to predict the outcomes of synthetic reactions, helping to identify the most promising reaction pathways and optimize conditions before extensive experimental work is undertaken. mit.edu For instance, modeling the transition states of different coupling reactions for the synthesis of this compound could guide the choice of catalysts and reagents. mit.edu Furthermore, computational studies can elucidate the effect of the fluorine substituent on the electronic properties of the molecule, such as the bond dissociation energy of the S-H bond and the electron density distribution, which are crucial for its potential antioxidant or metal-coordinating activities. nih.govresearchgate.netresearchgate.netacs.org

The prediction of molecular properties through computational means is a rapidly advancing field. nih.gov By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, it is possible to estimate the electrochemical potential and optical properties of this compound, which is vital for assessing its suitability in electronic and optoelectronic devices. rsc.org

Exploration of Novel Applications in Sustainable Chemistry and Energy Materials

The unique combination of a thiol group and a fluorinated aromatic system in this compound suggests its potential in several areas of sustainable chemistry and energy materials.

Organosulfur compounds are being actively investigated for their use in next-generation energy storage devices, particularly in lithium-sulfur batteries. pku.edu.cnrsc.orgnih.govrsc.org The sulfur-containing moiety in these compounds can undergo reversible redox reactions, enabling high theoretical energy densities. pku.edu.cnrsc.orgnih.govrsc.org The specific structure of this compound could be tailored for use as a cathode material or as an electrolyte additive to improve the performance and stability of such batteries. pku.edu.cnacs.org

In the realm of organic electronics, fluorinated organic materials have shown significant promise for applications in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.orgacs.orgacs.org The introduction of fluorine atoms can modulate the electronic energy levels of the material, leading to improved device efficiency and stability. rsc.orgacs.org The fluorinated phenyl group in this compound makes it a candidate for investigation as a component in the active layer of OSCs or as a host material in OLEDs.

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

ML models can be trained on large datasets of chemical structures and their associated properties to predict the potential biological activities or material characteristics of new compounds. nih.govacs.orgnews-medical.net By inputting the structure of this compound into such models, it may be possible to rapidly screen for potential applications in areas ranging from medicine to materials science. nih.gov

AI/ML Application Potential Impact on this compound Research
Property Prediction Rapid screening for potential biological activities and material properties. news-medical.netacs.org
De Novo Molecular Design Generation of novel derivatives with enhanced functionalities. arxiv.orgacs.org
Reaction Outcome Prediction Optimization of synthetic routes and prediction of reaction yields. nih.gov
Data Mining of Chemical Literature Uncovering hidden relationships and generating new research hypotheses. ai-techpark.com

Cross-Disciplinary Research Opportunities with Related Fields

The distinct structural motifs within this compound open up numerous avenues for cross-disciplinary research.

The presence of a thiol group is of particular interest in medicinal chemistry and chemical biology. nih.gov Thiols are known to play crucial roles in biological systems, for example, in the antioxidant glutathione. nih.govwikipedia.org The thiol group in this compound could impart antioxidant properties or allow it to interact with biological targets through covalent or non-covalent interactions. creative-proteomics.comthermofisher.comnih.gov The fluorinated phenyl group can modulate the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability, which are important parameters for drug development.

The field of materials science also offers exciting cross-disciplinary opportunities. The self-assembly of thiol-containing molecules on metal surfaces is a well-established technique for creating functional monolayers. The specific structure of this compound could lead to the formation of self-assembled monolayers with unique properties, potentially for applications in sensing, catalysis, or as corrosion inhibitors. The interplay between the thiol anchor, the rigid aromatic backbone, and the fluorinated tail could lead to highly ordered and functional surfaces. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-[(4-Fluorophenyl)methoxy]benzenethiol, and what critical parameters influence reaction yield?

  • Methodological Answer : A two-step synthesis is commonly employed: (i) Protection of the thiol group in 4-mercaptophenol using a trityl or acetyl group to prevent oxidation. (ii) Nucleophilic substitution of 4-fluorobenzyl bromide with the protected thiolate in a polar aprotic solvent (e.g., DMF or acetonitrile) using K₂CO₃ as a base. Critical parameters include stoichiometric control (1:1.2 molar ratio of thiol to benzyl bromide), reaction time (5–6 hours at 60°C), and inert atmosphere to prevent thiol oxidation . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • FT-IR Spectroscopy : Confirm the presence of thiol (-SH stretch at ~2550 cm⁻¹) and ether (C-O-C stretch at ~1250 cm⁻¹) functional groups .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm for fluorophenyl and benzenethiol rings) and methoxy groups (δ ~3.8 ppm). Use DEPT-135 to distinguish CH₃ groups .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ (calculated m/z for C₁₃H₁₁FO₂S: 266.05) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, S, and F percentages within ±0.3% of theoretical values .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) due to thiol volatility and potential respiratory irritation .
  • Store under nitrogen at 4°C to prevent oxidation to disulfide derivatives .
  • Neutralize waste with 10% NaOH before disposal to mitigate environmental hazards .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., sulfur in the thiol group). The 4-fluorophenyl group’s electron-withdrawing effect increases thiolate (S⁻) nucleophilicity, enhancing reactivity in SN₂ reactions .
  • Molecular Dynamics Simulations : Model solvation effects in DMF or THF to optimize reaction conditions .
  • QSPR Models : Corrate substituent electronic parameters (Hammett σ) with reaction rates for derivative design .

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm connectivity between fluorophenyl and methoxybenzene rings .
  • HPLC-MS : Detect trace impurities (e.g., disulfides or unreacted intermediates) using a C18 column (acetonitrile/water gradient) .
  • X-ray Crystallography : Resolve structural ambiguities by comparing experimental unit cell parameters (e.g., monoclinic P21/c symmetry) with reference data .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Catalytic Systems : Use Pd(OAc)₂/XPhos in toluene at 110°C for Suzuki-Miyaura coupling. The thiol group requires protection (e.g., as a thioether) to prevent catalyst poisoning .
  • Solvent Effects : Higher yields are achieved in DMF due to improved solubility of arylboronic acids .
  • Kinetic Studies : Monitor reaction progress via TLC (silica, hexane:EtOAc 3:1) to identify competing pathways .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data for this compound in different solvents?

  • Methodological Answer :
  • Solubility Tests : Conduct gravimetric analysis in DMSO, THF, and chloroform. Discrepancies often arise from residual moisture (thiols are hygroscopic) .
  • Hansen Solubility Parameters : Compare experimental solubility with HSP values (δD ~18.5, δP ~5.3, δH ~8.2 MPa¹/²) to identify optimal solvents .

Q. Why do different synthetic routes yield varying thermal stability profiles for this compound?

  • Methodological Answer :
  • TGA/DSC Analysis : Compare decomposition onset temperatures (T₀). Impurities (e.g., disulfides) lower T₀ by ~20°C .
  • Crystallinity Studies : Use PXRD to correlate crystallinity (sharp peaks at 2θ = 12.5°, 18.7°) with stability. Amorphous batches degrade faster .

Tables for Key Data

Property Value/Method Reference
Melting Point 98–102°C (recrystallized from ethanol)
LogP (Octanol-Water) 2.85 (calculated via ChemAxon)
UV-Vis λmax 274 nm (ε = 12,500 M⁻¹cm⁻¹ in MeOH)
Crystal System Monoclinic, P21/c, Z = 4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.